molecular formula C19H21N5O5 B10956614 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10956614
M. Wt: 399.4 g/mol
InChI Key: HMCUKISCBMFABD-UHFFFAOYSA-N
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Description

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-ETHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, an isoxazole ring, and a carboxamide group, making it a molecule of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-ETHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: Starting with a suitable precursor such as 3,5-dimethyl-4-nitro-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Attachment of the isoxazole ring: The isoxazole ring is introduced via a cycloaddition reaction, often involving nitrile oxides and alkenes.

    Formation of the carboxamide group: The carboxamide group is formed by reacting the intermediate with an appropriate amine, such as 4-ethoxyaniline, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-ETHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-ETHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-ETHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE
  • 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-HYDROXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE

Uniqueness

The uniqueness of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-ETHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, ethoxyphenyl group, and isoxazole ring differentiates it from similar compounds and may enhance its bioactivity or stability.

Properties

Molecular Formula

C19H21N5O5

Molecular Weight

399.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H21N5O5/c1-5-28-15-8-6-14(7-9-15)20-19(25)17-16(13(4)29-22-17)10-23-12(3)18(24(26)27)11(2)21-23/h6-9H,5,10H2,1-4H3,(H,20,25)

InChI Key

HMCUKISCBMFABD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NOC(=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C)C

Origin of Product

United States

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